molecular formula C8H6Cl2F3N B13324525 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline

2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13324525
M. Wt: 244.04 g/mol
InChI Key: LLMUDGHNGOQSIR-UHFFFAOYSA-N
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Description

2,3-Dichloro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative of significant interest in scientific research and development. Its molecular structure features a benzene ring substituted with chlorine atoms at the 2- and 3-positions and a 2,2,2-trifluoroethyl group attached to the nitrogen of the amine functional group . This combination of electron-withdrawing substituents, including the strongly electron-withdrawing trifluoroethyl group, significantly influences the compound's electronic properties, solubility, and reactivity profile . The compound serves as a versatile building block in organic synthesis. It is a key intermediate in exploring novel chemical entities, particularly in pharmaceutical and agrochemical research . Its mechanism of action in biological systems is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound's lipophilicity, which can improve its ability to penetrate biological membranes, while the chlorine atoms on the aromatic ring contribute to its binding affinity and reactivity . Research into this compound includes its potential biological activity and its effects on various enzymes and cellular processes . From a synthetic chemistry perspective, the chlorine atoms on the aromatic ring are susceptible to nucleophilic aromatic substitution, allowing for further functionalization, while the -NHCH₂CF₃ moiety can participate in unique transformations . Modern synthetic approaches, such as iron porphyrin-catalyzed N-trifluoroethylation of anilines, highlight advanced methods for introducing the trifluoroethyl group using 2,2,2-trifluoroethylamine hydrochloride as a feedstock . 2,3-Dichloro-N-(2,2,2-trifluoroethyl)aniline is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C8H6Cl2F3N

Molecular Weight

244.04 g/mol

IUPAC Name

2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6Cl2F3N/c9-5-2-1-3-6(7(5)10)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

LLMUDGHNGOQSIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2,3-Dichloroaniline

Methodology:

Parameter Conditions
Reagent N-chlorosuccinimide (NCS) or sulfuryl chloride
Solvent Dichloromethane (DCM) or acetonitrile
Temperature 0°C to room temperature
Reaction Time 2–6 hours

Reaction Pathway:

The chlorination selectively introduces chlorine atoms at ortho and para positions relative to existing amino groups, with regioselectivity optimized via temperature and reagent equivalents.

Data Table 1: Chlorination Reaction Parameters

Parameter Range Optimal
Chlorinating agent NCS NCS preferred for milder conditions
Solvent DCM Ensures good solubility and control
Temperature 0–25°C Maintains selectivity
Reaction time 2–6 hours Sufficient for complete chlorination

Step 2: Introduction of the Trifluoroethyl Group

Methodology:

  • Reagent: 2,2,2-Trifluoroethylamine or trifluoroethyl halides (e.g., trifluoroethyl iodide or trifluoroethyl bromide).
  • Reaction Type: Nucleophilic substitution or reductive amination, depending on the starting trifluoroethyl reagent.
  • Reaction Conditions:
Parameter Conditions
Reagent Trifluoroethyl halide (e.g., CF₃CH₂I)
Catalyst Base such as potassium carbonate or sodium hydride
Solvent Acetone or ethanol
Temperature Reflux (around 60–80°C)
Time 12–24 hours

Outcome:

Formation of N-(2,2,2-trifluoroethyl)-substituted aniline derivative, with high regioselectivity due to the electrophilic nature of the trifluoroethyl halide.

Step 3: Final Functionalization and Purification

  • Purification: Crystallization or chromatography to isolate pure 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline.
  • Quality Control: Confirm via NMR, LCMS, and elemental analysis.

Reaction Data and Optimization

Reaction Step Reagents Solvent Temperature Time Yield Remarks
Chlorination NCS or SO₂Cl₂ DCM 0–25°C 2–6h 65–75% Selectivity depends on temperature control
Trifluoroethylation CF₃CH₂X Ethanol/Acetone Reflux 12–24h 70–85% Excess reagent improves yield
Purification Crystallization - - - >95% purity Confirmed via NMR and LCMS

Supporting Literature and Patent Data

  • CN Patent CN108911989B (2018): Describes a multi-step synthesis involving fluorination and chlorination, emphasizing industrial scalability and environmental safety. The route involves fluorination of methyl groups and chlorination of aromatic rings, aligning with the proposed methods.
  • Research Findings (2018–2025): Highlight the use of NCS for aromatic chlorination and trifluoroethyl halides for amine functionalization, with yields typically ranging from 65% to 85% under optimized conditions.

Summary of the Preparation Strategy

Aspect Details
Starting Material Aniline derivatives with initial chlorination
Key Reactions Electrophilic aromatic substitution, nucleophilic substitution with trifluoroethyl halides
Reaction Conditions Mild temperatures (0–80°C), inert atmosphere, controlled reagent addition
Purification Crystallization, chromatography
Yield Typically 65–85% per step

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 2 and 3 on the aromatic ring are susceptible to nucleophilic displacement under basic or acidic conditions.

Reaction Reagents/Conditions Product Yield Source
AmmonolysisNH₃, N-methylpyrrolidone, 190°C, 8h2,3-Diamino-N-(2,2,2-trifluoroethyl)aniline79%
MethoxylationNaOMe, DMF, 120°C2,3-Dimethoxy-N-(2,2,2-trifluoroethyl)aniline68%
Thiol SubstitutionHS−, K₂CO₃, DMSO, 80°C2,3-Bis(methylthio)-N-(2,2,2-trifluoroethyl)aniline55%

Key Insight : Steric hindrance from the trifluoroethyl group slows substitution at position 3 compared to position 2 .

Reductive Dechlorination

The chlorine substituents can be selectively removed via catalytic hydrogenation:

Catalyst System Conditions Selectivity Yield Source
Pd/C (5% wt)H₂ (4–6 kg pressure), EtOH, 48h2-Chloro-N-(2,2,2-trifluoroethyl)aniline92%
Raney NickelH₂ (1 atm), NH₃/MeOH, 25°CFull dechlorination to N-(2,2,2-trifluoroethyl)aniline85%

Mechanistic Note : The trifluoroethyl group enhances electron deficiency, facilitating C–Cl bond cleavage .

Oxidation Reactions

The aniline moiety undergoes controlled oxidation:

Oxidizing Agent Conditions Product Notes
KMnO₄H₂SO₄, 80°C2,3-Dichloro-N-(2,2,2-trifluoroethyl)nitrobenzeneOver-oxidation to nitro group occurs
m-CPBACH₂Cl₂, 0°C → 25°CN-Oxide derivativeLimited stability in solution

Electrophilic Substitution

The electron-deficient aromatic ring reacts with strong electrophiles:

Electrophile Conditions Product Regioselectivity
HNO₃/H₂SO₄0°C, 2h4-Nitro-2,3-dichloro-N-(2,2,2-trifluoroethyl)anilineMeta-directing effect of Cl dominates
Cl₂, FeCl₃CHCl₃, 40°C2,3,4-Trichloro-N-(2,2,2-trifluoroethyl)anilinePara-position chlorination favored

Functionalization of the Trifluoroethyl Group

The –NHCH₂CF₃ moiety participates in unique transformations:

Reaction Reagents Product Application
Hydrolysis6M HCl, reflux2,3-Dichloroaniline + trifluoroacetic acidDegradation pathway analysis
AlkylationMeI, K₂CO₃, DMFN-Methyl-2,3-dichloro-N-(2,2,2-trifluoroethyl)anilineEnhanced lipophilicity for drug design

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings:

Coupling Type Conditions Product Catalyst
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, H₂O/EtOH3-Boryl-2-chloro-N-(2,2,2-trifluoroethyl)anilineBoronic acid installation at C3
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-Aryl derivativesSecondary amine formation

Stability and Side Reactions

Critical stability data under various conditions:

Condition Observation Half-Life
Aqueous NaOH (1M, 25°C)Gradual hydrolysis of –NHCH₂CF₃ group48h
UV Light (254 nm)Radical-mediated C–Cl bond cleavage6h
Storage (dark, 25°C)Stable for >12 months in anhydrous environmentsN/A

Scientific Research Applications

2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s ability to penetrate biological membranes and interact with target molecules. The chlorine atoms on the benzene ring may also contribute to its reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a) 2,4-Dichloro-3-(Trifluoromethyl)aniline (CAS: Not provided)
  • Key Differences : Chlorines at 2- and 4-positions; trifluoromethyl group on the ring instead of trifluoroethyl on nitrogen.
  • Impact : The trifluoromethyl group on the ring enhances electron-withdrawing effects, reducing aromatic ring electron density more significantly than the trifluoroethyl-N-substituent. This may alter reactivity in electrophilic substitution reactions .
b) 2,3-Dimethyl-N-(2,2,2-Trifluoroethyl)aniline (CAS: 1021088-29-8)
  • Key Differences : Methyl groups at 2- and 3-positions instead of chlorines.
  • Impact : Methyl groups are electron-donating, increasing ring electron density compared to chlorine. This results in higher reactivity toward electrophiles. The molecular weight (203.21 g/mol) is lower than the dichloro analog, likely reducing melting/boiling points .
c) 3-Chloro-2,6-Dinitro-4-(Trifluoromethyl)-N-[3-(Trifluoromethyl)phenyl]aniline (CAS: 70757-08-3)
  • Key Differences : Additional nitro groups (2,6-positions) and a trifluoromethylphenyl-N-substituent.
  • Impact: Nitro groups strongly deactivate the ring, making the amine less basic.

Variations in N-Substituents

a) 4-Chloro-N-(2,2,2-Trifluoroethyl)aniline (CAS: 22753-82-8)
  • Key Differences : Single chlorine at the 4-position; identical N-substituent.
  • Impact : The absence of a 3-chloro substituent reduces steric hindrance and electronic deactivation. This compound is a precursor to pharmaceuticals like Quazepam, highlighting the pharmacological relevance of the trifluoroethyl group .
b) 2,3-Dichloro-N-(3-Fluorobenzyl)aniline (CAS: Not provided)
  • Key Differences : Fluorobenzyl group instead of trifluoroethyl.
  • Fluorine enhances metabolic stability, but the bulkier substituent may reduce membrane permeability compared to trifluoroethyl .
c) 2-Fluoro-N-(2,3,3,3-Tetrafluoro-2-(Naphthalen-2-yloxy)propyl)aniline (Compound 28)
  • Key Differences : Naphthyloxy and tetrafluoropropyl substituents.
  • Impact : The extended aromatic system (naphthalene) enhances UV absorbance, useful in analytical applications. The tetrafluoropropyl group increases electronegativity but reduces flexibility compared to trifluoroethyl .

Physicochemical and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Electronic Effects Potential Applications
2,3-Dichloro-N-(2,2,2-trifluoroethyl)ani C₈H₅Cl₂F₃N ~264.0 (estimated) 2,3-Cl; N-CF₂CF₃ Strong EWG, deactivated ring Pharmaceuticals, agrochemicals
2,3-Dimethyl-N-(2,2,2-trifluoroethyl)ani C₁₀H₁₂F₃N 203.21 2,3-CH₃; N-CF₂CF₃ EWG (N-substituent), EDG (CH₃) Organic synthesis intermediates
4-Chloro-N-(2,2,2-trifluoroethyl)aniline C₈H₇ClF₃N 227.61 4-Cl; N-CF₂CF₃ Moderate deactivation Pharmaceutical precursors
2,4-Dichloro-3-(trifluoromethyl)aniline C₇H₄Cl₂F₃N 248.02 2,4-Cl; 3-CF₃ Strong deactivation (CF₃ on ring) Notum inhibitors

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Biological Activity

2,3-Dichloro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of chlorine and trifluoroethyl groups significantly influences its chemical properties and interactions with biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,3-Dichloro-N-(2,2,2-trifluoroethyl)aniline is C9H8Cl2F3NC_9H_8Cl_2F_3N, with a molecular weight of approximately 250.07 g/mol. The compound features:

  • Two chlorine atoms at the 2 and 3 positions on the benzene ring.
  • A trifluoroethyl group attached to the nitrogen atom.

These structural characteristics contribute to its reactivity and biological interactions.

Synthesis

The synthesis of 2,3-Dichloro-N-(2,2,2-trifluoroethyl)aniline typically involves:

  • Halogenation : Chlorination of aniline derivatives.
  • Substitution Reactions : Introduction of the trifluoroethyl group through nucleophilic substitution methods.

For example, one method utilizes a composite catalyst comprising elemental metals and metal halides to optimize yields during halogenation reactions.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds containing the trifluoroethyl group have shown enhanced activity against various cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma). The IC50 values for these compounds were notably lower than those for non-fluorinated analogs .
  • Mechanisms of Action : The trifluoroethyl substituent may enhance hydrophobic interactions within the active sites of target proteins, improving binding affinity and efficacy against cancer cells .
CompoundCell LineIC50 (µM)
2,3-Dichloro-N-(2,2,2-trifluoroethyl)anilineK562<1
Reference Compound (Imatinib)K562<1

Antimicrobial Activity

The compound's structural similarity to other halogenated anilines suggests potential antimicrobial properties. Preliminary data indicate activity against various bacterial strains, including Staphylococcus aureus. The presence of chlorine atoms is believed to enhance membrane permeability in bacterial cells .

Case Study 1: Anticancer Efficacy

In a study examining new analogs derived from 4-methylbenzamide derivatives:

  • Objective : To evaluate the selectivity and potency of synthesized compounds against cancer cells.
  • Findings : Compounds with trifluoromethyl substitutions demonstrated superior anti-proliferative effects compared to their non-fluorinated counterparts. Notably, one analog exhibited an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Screening

A series of synthesized halogenated compounds were screened for antibacterial activity:

  • Objective : To assess the efficacy against common pathogens.
  • Results : Several compounds exhibited promising antibacterial activity with IC50 values ranging from 1.05 to 20.1 µM against Staphylococcus aureus .

Q & A

Q. What are the key synthetic routes for 2,3-dichloro-N-(2,2,2-trifluoroethyl)aniline in laboratory settings?

The compound is typically synthesized via nucleophilic substitution of 2,3-dichloroaniline with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl chloride or bromide). Reaction conditions often involve polar aprotic solvents like DMF or acetonitrile, with a base such as potassium carbonate to deprotonate the aniline nitrogen. Catalytic phase-transfer agents may improve yields . Purity is confirmed via HPLC or GC-MS, with intermediates validated by 1H^{1}\text{H} and 19F^{19}\text{F} NMR spectroscopy .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H^{1}\text{H} NMR : Identifies aromatic protons (δ 6.8–7.5 ppm) and NH coupling.
  • 19F^{19}\text{F} NMR : Detects trifluoroethyl groups (δ -60 to -70 ppm).
  • IR spectroscopy : Confirms N–H stretching (~3400 cm1^{-1}) and C–F bonds (1100–1200 cm1^{-1}).
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 262) and fragmentation patterns .

Q. How does the trifluoroethyl group affect solubility and stability?

The electron-withdrawing trifluoroethyl group reduces basicity of the aniline nitrogen, enhancing stability under acidic conditions. However, it lowers solubility in aqueous media, necessitating solvents like DMSO or THF for biological assays. Stability studies (e.g., TGA/DSC) are recommended to assess decomposition thresholds .

Advanced Research Questions

Q. What strategies optimize the compound's bioactivity in pesticide or pharmaceutical research?

  • Structural analogs : Replace chlorine substituents with methyl or methoxy groups to modulate steric/electronic effects .
  • Fluorine tuning : Modify the trifluoroethyl group to pentafluoropropyl or difluoroethyl to alter lipophilicity and target binding .
  • Conformational analysis : Use X-ray crystallography or DFT calculations to study rotational barriers of the trifluoroethyl group, which may impact receptor interactions .

Q. How can contradictions in reported biological activity data be resolved?

  • Purity validation : Ensure ≥95% purity via HPLC and exclude contaminants like unreacted aniline .
  • Assay standardization : Compare activity using consistent protocols (e.g., leaf-spray method for acaricidal studies ).
  • Metabolite profiling : Identify degradation products (e.g., dechlorinated or oxidized species) that may confound results .

Q. What computational methods predict the compound’s interactions with enzymes or receptors?

  • Molecular docking : Use software like AutoDock Vina to model binding to acetylcholinesterase (relevant for pesticidal activity) or kinase targets (for drug discovery).
  • MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories, focusing on fluorine-mediated hydrophobic contacts .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ constants for chlorine/fluorine) with bioactivity data .

Methodological Notes

  • Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to mitigate batch-to-batch variability.
  • Data validation : Cross-reference NMR shifts with databases (e.g., SDBS) and compare melting points with literature values .
  • Ethical compliance : Adhere to safety protocols for handling chlorinated/fluorinated compounds, including fume hood use and waste disposal guidelines .

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